Psymberin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Psymberin is a natural product found in Ircinia ramosa and Psammocinia bulbosa with data available.

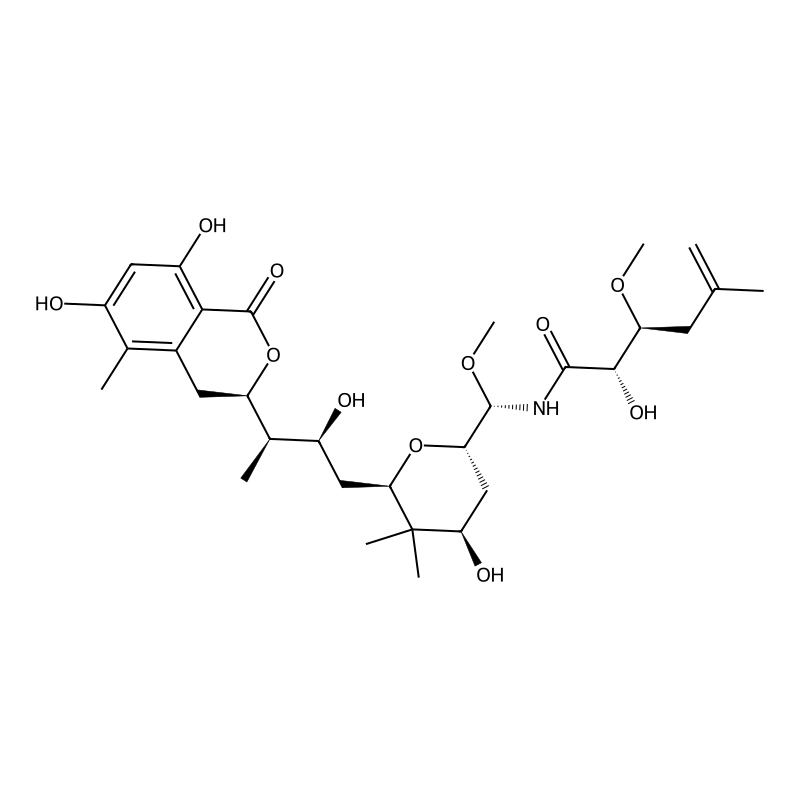

Psymberin, also known as irciniastatin A, is a complex marine natural product that exhibits potent cytotoxic properties. It was originally isolated from the marine sponge Ircinia felix and belongs to the pederin family of compounds, which are characterized by their unique structural features and biological activities. Psymberin consists of a densely functionalized tetrahydropyran subunit and an N-acyl side chain, contributing to its intricate architecture and biological potency .

Psymberin exhibits significant biological activity, particularly as an antitumor agent. It has shown efficacy against various cancer cell lines due to its ability to inhibit protein synthesis and induce apoptosis in malignant cells. The compound's mechanism of action involves disrupting cellular processes essential for tumor growth and survival, making it a subject of interest in cancer research . Additionally, psymberin's structural similarities to other cytotoxins suggest potential for further exploration in therapeutic applications.

The synthetic methods for psymberin have evolved over time, with several notable approaches:

- Total Synthesis: Achieved through convergent strategies that allow for the assembly of complex molecular fragments. Key reactions include:

- Asymmetric Synthesis: Utilizes chiral auxiliaries to control stereochemistry during the formation of specific molecular segments .

- Concise Synthetic Routes: Recent advancements have led to shorter synthetic pathways that maintain high yields and purity of the final product .

Psymberin's primary application lies in medicinal chemistry, particularly in developing new anticancer therapies. Its potent cytotoxicity makes it a candidate for further investigation in drug development against various cancers. Additionally, due to its unique structure, psymberin may serve as a lead compound for designing analogs with enhanced biological activity or reduced toxicity .

Studies investigating the interactions of psymberin with biological macromolecules have revealed insights into its mechanism of action. Psymberin has been shown to interact with ribosomes, inhibiting protein synthesis, which is a critical pathway in cancer cell proliferation. These interactions underscore its potential as a therapeutic agent targeting protein synthesis pathways in malignant cells .

Psymberin shares structural and functional similarities with several other compounds within the pederin family. Here are some notable comparisons:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Pederin | Tetrahydropyran subunit | Potent cytotoxin | Similar mechanism but different side chains |

| Mycalamide | Tetrahydropyran core | Antitumor properties | Different stereochemistry |

| Irciniastatin B | Related structure | Cytotoxic effects | Slightly different functional groups |

Psymberin stands out due to its unique combination of structural complexity and potent biological activity, making it an intriguing subject for further research within the context of marine natural products and their applications in medicine .

Psymberin, also known as irciniastatin A, possesses the molecular formula C31H47NO11 with a molecular weight of 609.7 grams per mole [1] [2]. The compound represents a complex polyketide natural product comprising thirty-one carbon atoms, forty-seven hydrogen atoms, one nitrogen atom, and eleven oxygen atoms [1]. This molecular composition reflects the intricate structural architecture characteristic of marine-derived cytotoxins within the pederin family of natural products [3].

The monoisotopic mass of psymberin has been determined to be 609.314911 daltons [2]. The chemical structure incorporates a densely functionalized framework containing nine stereocenters, a geminal dimethyl group, and a dihydroisocoumarin fragment [3]. The molecular formula reflects the presence of multiple hydroxyl groups, methoxy substituents, and an amide linkage that collectively contribute to the compound's biological activity [1] [3].

Table 1: Basic Chemical Properties of Psymberin

| Property | Value |

|---|---|

| Molecular Formula | C31H47NO11 [1] |

| Molecular Weight | 609.7 g/mol [1] |

| Monoisotopic Mass | 609.314911 daltons [2] |

| Appearance | Clear, glasslike solid [4] |

| CAS Number | 714954-37-7 [1] |

| Alternative Names | Irciniastatin A, (+)-Psymberin [1] |

Stereochemical Features and Absolute Configuration

Psymberin exhibits remarkable stereochemical complexity with nine defined stereocenters distributed throughout its molecular framework [2] [3]. The absolute configuration of psymberin was definitively established through total synthesis studies, confirming that psymberin and irciniastatin A are identical compounds [3] [5]. The stereochemical assignment revealed that the natural product possesses the 4S configuration, distinguishing it from potential diastereomeric variants [6].

The compound's stereochemical features include a 2,6-trans-substituted tetrahydropyranyl ring with an axial N-acyl methoxyaminal substituent [7]. Critical stereochemical relationships involve the C4 and C8 positions, where the S configuration is essential for biological activity [8] [9]. Nuclear magnetic resonance spectroscopy studies have demonstrated that alterations in stereochemistry at these positions result in dramatically reduced antiproliferative activity [7] [8].

The absolute configuration determination involved extensive spectroscopic analysis combined with chemical degradation studies of the natural product [10]. X-ray crystallographic analysis of synthetic intermediates provided additional confirmation of the stereochemical assignments [3]. The psymberic acid component, representing the C1-C6 fragment, was subjected to detailed stereochemical investigation through synthesis of all possible stereoisomers [10].

Table 2: Stereochemical Features of Psymberin

| Feature | Description |

|---|---|

| Total Chiral Centers | 9 stereocenters [2] |

| Defined Stereocenters | 9 of 9 defined stereocenters [2] |

| C4 Configuration | S configuration (natural product) [6] |

| C8 Configuration | S configuration (methoxyaminal center) [8] |

| Critical Relationships | 2,6-trans-tetrahydropyran core with axial substituent [7] |

Key Structural Elements and Functional Groups

2,6-trans-Tetrahydropyran Core

The 2,6-trans-tetrahydropyran core represents the central structural motif of psymberin, forming a six-membered saturated ring containing five carbon atoms and one oxygen atom [3] [11]. This tetrahydropyranyl fragment exhibits a chair conformation with specific axial and equatorial substituent orientations that are critical for biological activity [5] [11]. The core structure bears a geminal dimethyl substitution at the 5,5-position, contributing to conformational rigidity [3].

Synthetic approaches to the 2,6-trans-tetrahydropyran core have employed various methodologies, including stereoselective organocatalytic oxa-conjugate addition reactions [11]. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans has been achieved through different reaction conditions, with the trans configuration being favored under specific catalytic conditions [12]. The tetrahydropyran ring system is fundamental to the three-dimensional architecture of psymberin and its interaction with biological targets [5].

The 2,6-trans relationship in the tetrahydropyran core distinguishes psymberin from other members of the pederin family while maintaining structural similarities that suggest related biosynthetic origins [7]. Computational studies have revealed that the chair-like conformation of the tetrahydropyran ring is stabilized by specific hydrogen bonding interactions [12].

N,O-Aminal Linkage

The N,O-aminal linkage in psymberin represents a unique structural feature that connects the tetrahydropyran core to the psymberate side chain [3] [5]. This methoxyaminal moiety is located at the C8 position and exhibits the S configuration, which is essential for maintaining biological activity [13] [8]. The aminal linkage is characterized by a nitrogen atom bonded to both a carbon and an oxygen atom, creating a hemiacetal-like structure [5].

The sensitivity of the N,O-aminal functionality has been demonstrated through synthetic studies, where specific reaction conditions are required to preserve this structural element [3]. The methoxy group attached to the aminal nitrogen contributes to the overall lipophilicity of the molecule and may influence cellular uptake mechanisms [8]. Structural modifications affecting the N,O-aminal linkage result in complete loss of cytotoxic activity while retaining protein synthesis inhibition capabilities [8].

The formation of the N,O-aminal linkage during synthesis involves careful control of stereochemistry and protecting group strategies [5]. Late-stage Curtius rearrangement protocols have been employed to install this sensitive functionality while avoiding decomposition [14]. The aminal linkage represents a critical pharmacophore element that distinguishes psymberin from structurally related natural products [7].

Dihydroisocoumarin Moiety

The dihydroisocoumarin moiety constitutes a unique structural feature that sets psymberin apart from other members of the pederin family of natural products [3] [7]. This aromatic lactone fragment contains a benzene ring fused to a dihydropyranone structure, with hydroxyl substitutions at positions 6 and 8 [3]. The dihydroisocoumarin unit exhibits a methyl substitution at position 5, contributing to the overall structural complexity [3].

The dihydroisocoumarin fragment has been identified as critically important for psymberin's cytotoxic activity through structure-activity relationship studies [7]. Removal of this moiety results in a dramatic reduction in antiproliferative activity, suggesting that it plays an essential role in the compound's mechanism of action [7] [8]. The phenolic hydroxyl groups within the dihydroisocoumarin structure provide opportunities for hydrogen bonding interactions with biological targets [7].

Synthetic construction of the dihydroisocoumarin moiety has been achieved through various approaches, including Diels-Alder reactions between bissiloxy dienes and allenes to construct the aromatic ring [14]. Alternative synthetic routes have employed Sonogashira coupling followed by cycloisomerization and reduction sequences [3]. The regioselective formation of the isocoumarin structure has been accomplished using gold-catalyzed cyclization of ortho-alkynyl benzoic acids [3].

Acyclic Psymberate Side Chain

The acyclic psymberate side chain represents the C1-C6 fragment of psymberin, comprising a linear chain with multiple hydroxyl and methoxy substituents [10] [7]. This side chain differs significantly from the cyclic pederate fragments found in other pederin family members, contributing to psymberin's unique biological profile [7] [8]. The psymberate chain contains an amide functionality that is essential for protein synthesis inhibition activity [8].

The stereochemical configuration of the psymberate side chain was determined through synthesis of all possible stereoisomers followed by comparison with natural product degradation products [10]. The side chain incorporates a terminal alkene functionality that provides a potential site for chemical modification [15]. Hydroxyl groups at positions 2 and 3 of the side chain contribute to hydrogen bonding capabilities and overall molecular conformation [10].

The psymberate side chain exhibits conformational flexibility that may be important for binding to biological targets [7]. Nuclear magnetic resonance studies have revealed specific coupling patterns that confirm the relative stereochemistry of the side chain substituents [15]. The acyclic nature of this fragment contrasts with the cyclic arrangements found in related natural products, suggesting divergent biosynthetic pathways [7].

Spectroscopic Characterization and Fingerprinting

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of psymberin, with proton and carbon-13 spectra confirming the assigned molecular structure [3] [16]. The proton nuclear magnetic resonance spectrum exhibits complex multipicity patterns consistent with the multiple chiral centers and conformational constraints within the molecule [3]. Key spectroscopic signatures include characteristic chemical shifts for the methoxyaminal proton and the dihydroisocoumarin aromatic protons [16].

Carbon-13 nuclear magnetic resonance spectroscopy has been employed to confirm the carbon framework and functional group assignments [16]. Distortionless enhancement by polarization transfer experiments have been utilized to distinguish between methyl, methylene, and methine carbons throughout the structure [17]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, have provided definitive carbon-proton connectivity information [17].

High-resolution mass spectrometry analysis has confirmed the molecular formula and provided fragmentation patterns consistent with the proposed structure [16]. Electrospray ionization mass spectrometry has been employed for molecular weight determination and structural confirmation [18]. Infrared spectroscopy has revealed characteristic absorption bands for the various functional groups, including carbonyl stretches for the amide and lactone functionalities [16] [18].

Optical rotation measurements have provided additional stereochemical information, with psymberin exhibiting a positive rotation consistent with its absolute configuration [16] [18]. The spectroscopic fingerprint of psymberin has been established through comparison of synthetic material with natural product samples, confirming structural identity [3] [16].

Physical Properties and Stability Parameters

Psymberin exhibits the physical appearance of a clear, glasslike solid under standard conditions [4]. The compound's stability characteristics have been evaluated under various environmental conditions, with particular attention to the labile N,O-aminal linkage [3]. Thermal stability studies have revealed that psymberin maintains structural integrity under moderate temperature conditions but may undergo decomposition at elevated temperatures [3].

The compound's solubility profile reflects its amphiphilic nature, with moderate solubility in polar organic solvents due to the presence of multiple hydroxyl and methoxy groups [3]. The molecular structure incorporates both hydrophilic and lipophilic regions, influencing its pharmacokinetic properties [8]. Storage conditions require protection from light and moisture to maintain chemical stability [3].

Chemical stability assessments have demonstrated that the dihydroisocoumarin moiety and the N,O-aminal linkage represent the most labile structural elements [3] [8]. Acidic conditions may lead to hydrolysis of the aminal functionality, while basic conditions could affect the lactone ring [3]. The compound's stability in biological media has been characterized through cell culture studies, revealing adequate stability for biological evaluation [8].

The density and other physical constants of psymberin have been determined through various analytical methods [4]. Crystallographic studies of synthetic intermediates have provided insights into solid-state packing arrangements and intermolecular interactions [3]. The compound's behavior under different pH conditions has been characterized to understand its stability profile in physiological environments [8].

Table 3: Physical Properties and Stability Parameters

| Property | Value/Description |

|---|---|

| Physical State | Clear, glasslike solid [4] |

| Thermal Stability | Stable under moderate conditions [3] |

| Chemical Stability | Labile N,O-aminal and lactone functionalities [3] |

| Solubility | Moderate in polar organic solvents [3] |

| Storage Requirements | Protection from light and moisture [3] |

| pH Sensitivity | Sensitive to acidic and basic conditions [3] |

Trans-Acyltransferase Polyketide Synthase Cluster (Psy Cluster)

Psymberin biosynthesis is orchestrated by a trans-acyltransferase polyketide synthase cluster, designated as the Psy cluster [1]. This biosynthetic machinery represents one of the most complex examples of trans-AT PKS systems identified to date, distinguished by its exceptional modular organization and evolutionary significance within the pederin family of natural products [2] [3].

The Psy cluster employs a trans-AT PKS architecture that fundamentally differs from textbook cis-AT systems. Unlike conventional polyketide synthases where acyltransferase domains are integrated within each module, trans-AT PKSs utilize free-standing acyltransferase enzymes that operate independently to load malonyl units onto multiple PKS modules [2]. This architectural distinction confers greater biosynthetic flexibility and has been linked to the extraordinary structural diversity observed in trans-AT derived polyketides [3].

Phylogenetic analysis of ketosynthase domains within the Psy cluster reveals clear evolutionary relationships with other trans-AT systems, particularly those involved in pederin biosynthesis. The substrate specificity of trans-AT KS domains can be predicted through bioinformatic analysis, with similar KS domains processing structurally related substrates [4]. This predictive capability enabled the successful identification of psymberin biosynthetic genes through targeted screening of marine sponge metagenomes using degenerate primers specific for trans-AT KS domains [4].

Biosynthetic Gene Organization

The Psy cluster demonstrates a remarkably organized genetic architecture comprising two primary polyketide synthase gene groups that encode the biosynthetic machinery for psymberin assembly [1]. This organization represents a significant departure from the fragmented gene arrangement observed in related pederin biosynthetic pathways, suggesting distinct evolutionary pressures and genomic rearrangement events.

PsyA Gene Function (3-Module PKS)

The PsyA gene encodes a three-module polyketide synthase responsible for initiating psymberin biosynthesis and establishing the core structural framework [1]. This smaller PKS component plays a crucial role in synthesizing the initial pyran ring structure that characterizes all members of the pederin natural product family.

The three modules within PsyA exhibit distinct domain architectures optimized for specific biosynthetic transformations. Module 1 contains ketosynthase, ketoreductase, and acyl carrier protein domains, along with specialized branching domains that facilitate the incorporation of the initial building blocks. Module 2 features a ketosynthase-dehydratase-ketoreductase-acyl carrier protein organization that enables chain extension with concomitant reduction processes. Module 3 incorporates enoyl-CoA hydratase domains essential for exomethylene bond formation, a hallmark structural feature of pederin-type compounds [5].

Comparative analysis with related biosynthetic systems reveals that PsyA shows substantial conservation with corresponding modules in pederin and onnamide pathways. However, psymberin-specific modifications are evident, particularly in the domain organization of Module 3, which contains dual acyl carrier protein domains in some variants and modified enoyl-CoA hydratase regions compared to other pederin family biosynthetic clusters [5].

PsyD Gene Function (10-Module PKS)

The PsyD gene represents one of the most remarkable examples of PKS complexity in nature, encoding a ten-module polyketide synthase that constitutes the largest reported number of PKS modules within a single protein [1]. This megaenzyme is responsible for the sequential chain elongation processes that generate the extended polyketide backbone characteristic of psymberin.

The modular organization of PsyD reflects the sophisticated assembly line mechanism underlying psymberin biosynthesis. Modules 1-5 primarily function in sequential chain elongation through iterative ketosynthase-catalyzed condensation reactions, with optional dehydratase domains providing structural diversification. Modules 6-10 incorporate additional complexity through integrated methyltransferase domains that catalyze site-specific O-methylation reactions during polyketide assembly [5].

Domain architecture analysis reveals that PsyD modules maintain the characteristic trans-AT organization, with ketosynthase domains serving as the primary catalytic engines for chain extension. The absence of integrated acyltransferase domains within individual modules necessitates the involvement of free-standing AT enzymes for substrate loading, consistent with the trans-AT paradigm [2]. This modular complexity represents an evolutionary expansion from simpler ancestral systems, potentially arising through gene duplication and divergence mechanisms.

Evolutionary Relationship to Pederin Biosynthesis

The biosynthetic pathways for psymberin and pederin share profound evolutionary connections that illuminate the diversification mechanisms operating within trans-AT PKS systems [6] [7]. Comparative genomic analysis reveals that large portions of the PsyD gene cluster exhibit very close sequence similarity to corresponding regions in pederin biosynthetic gene clusters, indicating shared evolutionary origins and common biosynthetic logic [1].

Phylogenetic analysis of ketosynthase domains demonstrates that psymberin and pederin PKS modules cluster within the same evolutionary clades, supporting a model of vertical inheritance from a common ancestral trans-AT PKS system [6]. The high degree of sequence conservation (greater than 70% identity) between corresponding KS domains suggests relatively recent evolutionary divergence, with subsequent specialization for distinct chemical products [7].

The structural similarities between psymberin and pederin extend beyond their core polyketide frameworks to encompass shared biosynthetic intermediates and reaction mechanisms. Both pathways utilize identical strategies for exomethylene bond formation through specialized enoyl-CoA hydratase cassettes, and both employ trans-AT systems for substrate loading and chain extension [6]. However, critical differences in methyltransferase gene content and organization account for the distinct methylation patterns observed in the final products.

Gene cluster organization provides additional insights into evolutionary relationships and divergence mechanisms. While pederin biosynthetic genes are distributed across three separate genomic regions flanked by insertion sequences and transposons, psymberin genes are clustered together in a contiguous arrangement [5]. This organizational difference suggests that genomic rearrangement events occurred following the initial divergence of these pathways, potentially facilitating horizontal gene transfer processes.

Microbial Symbiont Involvement Hypotheses

The role of microbial symbionts in psymberin biosynthesis represents a compelling example of the symbiont hypothesis for marine natural product origins [8] [6] [9]. Multiple lines of evidence support the involvement of uncultivated bacterial symbionts as the true producers of psymberin, challenging traditional assumptions about the biosynthetic capabilities of marine sponges.

Metagenomic analysis of psymberin-producing sponges has revealed the presence of complex bacterial consortia harboring trans-AT PKS gene clusters with clear prokaryotic sequence signatures [6]. The identification of psymberin biosynthetic genes within these bacterial metagenomes, coupled with the absence of eukaryotic PKS systems capable of producing such complex polyketides, strongly implicates bacterial symbionts as the actual biosynthetic agents.

The evolutionary distribution of pederin-type biosynthetic pathways across diverse symbiotic systems provides additional support for microbial involvement. These pathways have been identified in bacterial symbionts associated with beetles, psyllids, and marine sponges, representing extraordinarily diverse host-symbiont relationships [7]. The phylogenetic diversity of host organisms contrasts sharply with the conservation of biosynthetic machinery, suggesting horizontal gene transfer between bacterial lineages rather than co-evolution with eukaryotic hosts.

Recent discoveries of pederin-type compounds in free-living bacteria have further validated the symbiont hypothesis while raising intriguing questions about the ecological drivers of symbiotic association. The identification of labrenzin, a pederin analog, in the culturable marine bacterium Labrenzia species PHM005 demonstrates that these biosynthetic capabilities are not exclusively restricted to symbiotic bacteria [5]. This finding suggests that symbiotic associations may have evolved secondarily, perhaps driven by the defensive advantages conferred by these potent cytotoxins.

Proposed Biosynthetic Mechanisms

The biosynthetic assembly of psymberin proceeds through a sophisticated series of enzymatic transformations orchestrated by the trans-AT PKS machinery, with each catalytic step precisely controlled to generate the complex molecular architecture characteristic of this natural product [1] [10]. Understanding these mechanisms provides crucial insights into the evolutionary optimization of polyketide biosynthesis and the molecular basis for structural diversity within the pederin family.

Initiation of psymberin biosynthesis begins with the loading of an appropriate starter unit onto the PsyA PKS system through the action of free-standing acyltransferase enzymes [2]. The selection of starter units represents a critical branch point that can influence the final product structure, with propionyl-CoA and acetyl-CoA representing potential alternatives that would generate structurally distinct analogs. Following starter unit incorporation, the three modules of PsyA sequentially process the growing polyketide chain through condensation, reduction, and branching reactions.

The formation of the characteristic exomethylene branch represents one of the most mechanistically intriguing aspects of psymberin biosynthesis [11]. This transformation is catalyzed by specialized enoyl-CoA hydratase domains that are embedded within PKS Module 3, working in concert with accessory enzymes including hydroxymethylglutaryl-CoA synthase and crotonase homologs [12]. The precise coordination of these activities ensures the stereospecific installation of the exomethylene functionality that is essential for biological activity.

Chain elongation through the ten modules of PsyD involves iterative cycles of ketosynthase-catalyzed condensation reactions, each incorporating a malonyl-CoA extender unit delivered by trans-acting acyltransferase enzymes [13]. The substrate specificity of individual ketosynthase domains has been shown to be predictable based on phylogenetic analysis, enabling rational modification of chain extension patterns through domain swapping approaches [13]. Optional processing domains including ketoreductases, dehydratases, and methyltransferases introduce stereochemical and functional group diversity at specific positions along the growing chain.

The proofreading mechanisms employed by trans-AT PKS systems play crucial roles in maintaining biosynthetic fidelity and preventing the accumulation of aberrant intermediates [2]. Acyl hydrolase enzymes, exemplified by PedC in the pederin pathway, function to remove stalled or incorrectly processed acyl units from blocked PKS modules, thereby restoring enzymatic activity and preventing pathway shutdown [2]. These quality control mechanisms are particularly important in trans-AT systems due to the increased complexity of substrate trafficking between free-standing and module-integrated catalytic domains.